molecular formula C8H6BrNO2 B12980848 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one

Cat. No.: B12980848
M. Wt: 228.04 g/mol
InChI Key: QYZDIOSCWHBESA-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is a brominated heterocyclic compound featuring a fused pyranopyridinone scaffold. Its structure comprises a pyridine ring fused with a pyranone moiety, substituted with a bromine atom at position 3.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-1H-pyrano[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H6BrNO2/c9-6-2-10-1-5-3-12-4-7(11)8(5)6/h1-2H,3-4H2

InChI Key

QYZDIOSCWHBESA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC(=C2C(=O)CO1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyridine derivative with a brominated precursor. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrano[3,4-c]pyridin-4(3H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one with analogs based on fused-ring systems, substituents, and biological activities.

Structural and Physicochemical Comparisons
Compound Core Structure Substituents Molecular Weight Key Features
This compound Pyrano[3,4-c]pyridin-4(3H)-one Br at position 5 ~257.1 g/mol Bromine enhances reactivity; pyranone oxygen contributes to hydrogen bonding
PHA-767491 (Sigma) Pyrrolo[3,2-c]pyridin-4(5H)-one Pyridin-4-yl at position 2 ~280.7 g/mol Pyrrolidine fusion; kinase inhibitor (Cdc7/Cdk9) with improved solubility
XL413 (BioVision) Benzofuro[3,2-d]pyrimidin-4(3H)-one (S)-pyrrolidin-2-yl at position 2 ~307.8 g/mol Benzofuran fusion; selective Cdc7 inhibitor; hydrochloride salt enhances stability
3-substituted thiopyrano[2,3-b]pyridin-4(3H)-one Thiopyrano[2,3-b]pyridin-4(3H)-one Varied methylene groups ~220–250 g/mol Sulfur substitution in fused ring; antifungal activity against Candida spp.
[1,2,5]Thiadiazolo[3,4-c]pyridin-4(5H)-one Thiadiazolo[3,4-c]pyridin-4(5H)-one None (parent structure) ~153.2 g/mol Thiadiazole fusion; electron-deficient core suitable for nucleophilic reactions
5-Bromo-3-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one Br at position 5, CH₃ at position 3 ~191.0 g/mol Pyrimidine core; bromine and methyl groups influence tautomerism and reactivity

Key Observations :

  • Bromine vs. Other Substituents: The bromine atom in the target compound increases molecular weight and steric bulk compared to non-halogenated analogs like PHA-767491. This may enhance binding to hydrophobic pockets in enzymes.
  • Fused-Ring Systems: Pyrano-pyridinones (target compound) exhibit different electronic properties compared to thiopyrano () or thiadiazolo () analogs.
  • Salt Forms : Hydrochloride salts (e.g., PHA-767491, XL413) improve bioavailability compared to the free base form of the target compound .

Biological Activity

5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a fused pyrano-pyridine structure with a bromine substituent. The synthesis typically involves bromination of a suitable precursor under controlled conditions, often utilizing reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The reaction conditions are optimized to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound interferes with bacterial cell wall synthesis or function, although the precise mechanism remains to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and A375. The observed cytotoxicity is believed to be linked to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The presence of the bromine atom enhances its reactivity and binding affinity towards various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to downstream effects such as altered gene expression and metabolic activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various heterocyclic compounds, this compound was found to outperform several known antibiotics against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, warranting further investigation into its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Research

A recent study focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis-inducing agent .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismInteracts with enzymes/receptors

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